![molecular formula C11H6O3 B3008031 4H-furo[3,2-c]chromen-4-one CAS No. 2290-09-7](/img/structure/B3008031.png)
4H-furo[3,2-c]chromen-4-one
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Overview
Description
4H-furo[3,2-c]chromen-4-one is a chemical compound with the molecular formula C11H6O3 . It contains a total of 22 bonds, including 16 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ester (aromatic), and 1 furan .
Synthesis Analysis
The synthesis of 4H-furo[3,2-c]chromen-4-one has been achieved through various methods. One method involves the condensation of two equivalents of 4-hydroxycoumarin with arylglyoxals in boiling formic acid . Another approach uses a one-pot sequential coupling/cyclization strategy with 3-bromo-4-acetoxycoumarins and terminal alkynes . A three-component reaction of 4-hydroxycoumarin, aromatic amines, and α,β-epoxy ketones, catalyzed by ZnO-ZnAl2O4 nanocomposite, has also been reported .Molecular Structure Analysis
The molecular structure of 4H-furo[3,2-c]chromen-4-one includes a five-membered furan ring and two six-membered rings . It also contains an ester group and an aromatic system .Chemical Reactions Analysis
4H-furo[3,2-c]chromen-4-one has been involved in various chemical reactions. For instance, it has been used in a one-pot synthesis of furocoumarins via sequential Pd/Cu-catalyzed alkynylation and intramolecular hydroalkoxylation . It has also been part of a three-component reaction of aromatic amines, 4-hydroxycoumarin, and α,β-epoxy ketones .Physical And Chemical Properties Analysis
4H-furo[3,2-c]chromen-4-one has a molecular weight of 186.163 Da . More specific physical and chemical properties such as melting point, solubility, and spectral data are not available in the retrieved papers.Scientific Research Applications
Synthesis of Furo[3,2-c]chromen-4-ones
A facile and efficient strategy for modular access to furo[3,2-c]chromen-4-ones using 4-hydroxycoumarin and β-nitroalkenes via Lewis acid-catalyzed formal [3 + 2] annulation protocol is described . This reaction proceeds via cascade Michael addition/nucleophilic addition/elimination in the presence of Yb (OTf) 3 .
Building Block in Medicinal Compounds
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
Biological and Pharmaceutical Activities
Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
Regioselective Cyclization
This compound has been used in a regioselective cyclization of hypervalent iodine reagents (HIR) with propiolic acids in the presence of a rhodium catalyst . The mild decarboxylation can tolerate a wide range of groups and generates 4H‐furo [3,2‐c]chromen‐4‐one derivatives in good isolated yields .
Antibacterial Effects
The preliminary bioassay results indicated that these products have a broad spectrum of antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus and Bacillus cereus .
Potential Lead Compounds for Drug Discovery
These compounds can potentially act as lead compounds for drug discovery .
Future Directions
properties
IUPAC Name |
furo[3,2-c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c12-11-8-5-6-13-10(8)7-3-1-2-4-9(7)14-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSRBPQIBGEFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-furo[3,2-c]chromen-4-one |
Q & A
Q1: What are some common synthetic approaches to furo[3,2-c]chromen-4-ones?
A1: Several synthetic routes have been developed, including:
- Multicomponent Reactions: These reactions efficiently combine starting materials like 4-hydroxycoumarins, isocyanides, and aldehydes under microwave irradiation to afford furo[3,2-c]chromen-4-ones in excellent yields [, ].
- Decarboxylative Cyclization: This method employs rhodium catalysts to facilitate regioselective cyclization of hypervalent iodine reagents with propiolic acids, leading to diverse furo[3,2-c]chromen-4-one derivatives [].
- Sequential Alkynylation/Cyclization: This strategy involves palladium/copper-catalyzed alkynylation of 3-bromo-4-acetoxycoumarins with terminal alkynes, followed by intramolecular hydroalkoxylation to yield furo[3,2-c]chromen-4-ones [].
- Oxidative Radical Cyclization: Manganese(III) acetate mediates the radical cyclization of 4-hydroxycoumarin or 2-hydroxy-1,4-naphthoquinone with electron-rich alkenes, resulting in the formation of furo[3,2-c]chromen-4-ones or 2,3-dihydronaphtho[2,3-b]furan-4,9-diones, respectively [, ].
Q2: What is the molecular formula and weight of furo[3,2-c]chromen-4-one?
A2: The molecular formula is C11H6O3, and the molecular weight is 186.16 g/mol.
Q3: Are there any notable structural features of furo[3,2-c]chromen-4-one revealed by crystallography?
A3: Crystallographic studies of 3-phenyl-4H-furo[3,2-c]chromen-4-one show a planar tricyclic furocoumarin fragment. Interestingly, the phenyl substituent adopts a dihedral angle of 39.52° with this plane, potentially influencing its interactions [].
Q4: Do furo[3,2-c]chromen-4-one derivatives possess any significant biological activities?
A4: Yes, research suggests potential applications in various areas:
- Anticancer Activity: Some highly oxygenated furo[3,2-c]chromen-4-ones exhibit promising in vitro anticancer activity against colon, lung, prostate, and breast cancer cell lines [, ].
- Antimicrobial Activity: Several derivatives demonstrate notable antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains [, ].
- Pyrimidine Biosynthesis Inhibition: Certain 3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives inhibit pyrimidine biosynthesis and display broad-spectrum antiviral activity, potentially by boosting the interferon response [].
- Fluorescence Sensing: Furo[3,2-c]coumarin-derived sensors have been developed for the selective detection of Fe3+ ions, highlighting their potential in analytical applications [].
Q5: Are furo[3,2-c]chromen-4-one derivatives known for their catalytic properties?
A6: While not extensively studied for catalysis, nano-CoFe2O4@SiO2–PrNH2, a material incorporating furo[3,2-c]coumarin moieties, has been employed as an efficient and magnetically reusable catalyst in the synthesis of furo[3,2-c]coumarins under microwave irradiation []. This suggests potential for further exploration of their catalytic applications.
Q6: How do structural modifications of furo[3,2-c]chromen-4-ones influence their biological activities?
A6: Research suggests that:
- Substitution Pattern: The presence and position of substituents on the furo[3,2-c]chromen-4-one core significantly affect anticancer and antimicrobial activities [, ].
- Degree of Oxygenation: Highly oxygenated derivatives tend to exhibit enhanced biological activities, potentially due to improved target interactions [, ].
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